Carbacyclin vs. 5-cis Isomer: 9.3-Fold Higher Potency in Human Platelet Aggregation
Carbacyclin is the active isomer of the PGI₂ analog scaffold, demonstrating a 9.3-fold greater potency in inhibiting human platelet aggregation compared to its 5-cis isomer. This isomer-specific activity is critical for ensuring experimental validity .
| Evidence Dimension | Inhibition of human platelet aggregation |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 µM |
| Comparator Or Baseline | 5-cis Carbaprostacyclin (isomer) IC₅₀ = 2.8 µM |
| Quantified Difference | 9.3-fold higher potency (IC₅₀ 0.3 µM vs 2.8 µM) |
| Conditions | In vitro human platelet aggregation assay |
Why This Matters
Procurement of the correct isomer (Carbacyclin) is essential for reproducing key pharmacological data; substituting with the 5-cis isomer will introduce a >9-fold potency loss.
